2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a furan ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling with pyrazine: The furan ring is then coupled with a pyrazine derivative using a suitable coupling agent.
Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propionamide
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)8-16(23)22-9-15-17(21-6-5-20-15)11-4-7-24-10-11/h1-7,10H,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGCKHRYZGSFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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